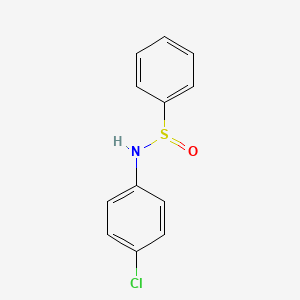

N-(4-Chlorophenyl)benzenesulfinamide

Description

Significance within Sulfonamide Chemistry

The sulfonamide functional group is a cornerstone of numerous biologically significant molecules. researchgate.net N-(4-Chlorophenyl)benzenesulfonamide is a notable example within this class, combining the sulfonamide core with a benzene (B151609) ring and a chlorinated phenyl group. cymitquimica.com This specific combination of moieties makes it a subject of academic interest. The sulfonamide group itself is a known pharmacophore, historically recognized for its role in interfering with bacterial metabolic pathways, such as folic acid synthesis. cymitquimica.com

Overview of Structural and Functional Group Characteristics in Academic Contexts

The molecular structure of N-(4-Chlorophenyl)benzenesulfonamide, with the chemical formula C₁₂H₁₀ClNO₂S, has been elucidated through crystallographic studies. researchgate.net These investigations reveal a complex three-dimensional architecture governed by the spatial arrangement of its constituent atoms and functional groups.

Key structural features include the torsion angle of the C—SO₂—NH—C bridge and the dihedral angle between the two aromatic rings (the benzenesulfonyl group and the 4-chlorophenyl group). These parameters define the molecule's conformation. In the solid state, the molecules of N-(4-Chlorophenyl)benzenesulfonamide participate in intermolecular hydrogen bonding, forming infinite helical chains. researchgate.net This hydrogen-bond network is a critical aspect of its crystal structure. researchgate.net

Research into related compounds, such as isomers where the chlorine atom is at a different position on the phenyl ring, demonstrates how subtle changes in structure can significantly impact molecular conformation. For instance, the position of the chlorine substituent on the aniline (B41778) ring influences the torsion angle of the central sulfonamide linkage and the relative orientation of the phenyl rings. researchgate.net

| Compound | C—SO₂—NH—C Torsion Angle (°) | Dihedral Angle Between Rings (°) | Reference |

|---|---|---|---|

| 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide | 57.6 (3) | 84.7 (1) | researchgate.net |

| N-(4-chlorophenyl)-4-nitrobenzenesulfonamide | 63.74 (35) | 31.40 (23) | nih.gov |

Evolution of Research Perspectives on N-(4-Chlorophenyl)benzenesulfonamide

Initial research on N-(4-Chlorophenyl)benzenesulfonamide and related structures was largely focused on fundamental synthesis and structural characterization. researchgate.netnih.gov Early studies aimed to understand the foundational chemistry and solid-state arrangement of these molecules, providing the essential groundwork for more advanced investigations. researchgate.net

Over time, the focus of academic inquiry has broadened. Building on the foundational structural data, researchers began to explore the synthesis of a wide array of derivatives to study structure-activity relationships (SAR). This involves systematically modifying the parent molecule to observe how chemical changes affect its properties and potential applications. nih.gov More recent research has explored benzenesulfonamide (B165840) derivatives as potential inhibitors of specific biological targets, such as the influenza virus hemagglutinin, underscoring a shift towards applied medicinal chemistry. nih.gov The ongoing investigation into the applications and mechanisms of action of N-(4-Chlorophenyl)benzenesulfonamide highlights its continued relevance in the field. cymitquimica.com

Structure

3D Structure

Properties

CAS No. |

14934-02-2 |

|---|---|

Molecular Formula |

C12H10ClNOS |

Molecular Weight |

251.73 g/mol |

IUPAC Name |

N-(4-chlorophenyl)benzenesulfinamide |

InChI |

InChI=1S/C12H10ClNOS/c13-10-6-8-11(9-7-10)14-16(15)12-4-2-1-3-5-12/h1-9,14H |

InChI Key |

JPPSAQZNPMSNRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Chlorophenyl Benzenesulfonamide and Its Analogues

Conventional Synthetic Routes

The synthesis of N-(4-Chlorophenyl)benzenesulfonamide and its analogs primarily relies on established, conventional methods that are widely utilized in organic chemistry. These routes are valued for their reliability and the accessibility of the required precursor chemicals.

Sulfonamide Formation via Reaction of Aromatic Amines with Sulfonyl Chlorides

The most fundamental and widely practiced method for synthesizing N-(4-Chlorophenyl)benzenesulfonamide is the reaction between an aromatic amine and a sulfonyl chloride. This nucleophilic substitution reaction forms the core of many synthetic strategies for this class of compounds. The general mechanism involves the nitrogen atom of the amine attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide N-S bond.

The direct synthesis of the target compound, N-(4-Chlorophenyl)benzenesulfonamide, requires two key precursors: 4-chloroaniline (B138754) and benzenesulfonyl chloride.

4-chloroaniline : This compound serves as the aromatic amine component. The aniline (B41778) derivative provides the nitrogen atom and the 4-chlorophenyl group to the final structure. The selection of this specific aniline is dictated by the desired substitution pattern on the phenyl ring attached to the nitrogen.

Benzenesulfonyl chloride : This is the source of the benzenesulfonyl group. It is a common reagent in organic synthesis, prepared through methods like the chlorosulfonation of benzene (B151609). orgsyn.org

The selection of these reactants is straightforward, based on the desired final structure of the molecule. For analogs, either the aniline or the sulfonyl chloride can be varied. For instance, using 2-chloroaniline (B154045) or 3-chloroaniline (B41212) instead of 4-chloroaniline would yield the corresponding isomers. nih.govnih.gov Similarly, using a substituted benzenesulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, would result in a different N-arylbenzenesulfonamide analog.

Reactant Selection for Sulfonamide Synthesis

| Final Compound | Amine Precursor | Sulfonyl Chloride Precursor |

| N-(4-Chlorophenyl)benzenesulfonamide | 4-chloroaniline | Benzenesulfonyl chloride |

| N-(2-Chlorophenyl)benzenesulfonamide | 2-chloroaniline | Benzenesulfonyl chloride |

| N-(3-Chlorophenyl)benzenesulfonamide | 3-chloroaniline | Benzenesulfonyl chloride |

| N-(4-Chlorophenyl)-4-methylbenzenesulfonamide | 4-chloroaniline | 4-Methylbenzenesulfonyl chloride |

The reaction between 4-chloroaniline and benzenesulfonyl chloride is typically conducted in the presence of a base. The base neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, preventing it from protonating the starting amine, which would render it non-nucleophilic.

Commonly used solvent and base systems include:

Pyridine (B92270) : Often used as both the solvent and the base. Its basic nature is sufficient to scavenge the HCl produced.

Dichloromethane (DCM) or Chloroform : These inert solvents are frequently used in conjunction with a non-nucleophilic base like triethylamine (B128534). nih.gov

Basic Media : The reaction can also be carried out in a basic aqueous medium, a method often referred to as the Schotten-Baumann reaction. researchgate.net

The reaction is often performed at room temperature, although gentle heating may be applied to increase the reaction rate. nih.govnih.gov Upon completion, the reaction mixture is typically poured into cold water to precipitate the crude sulfonamide product. nih.govnih.gov

After the initial precipitation, the crude N-(4-Chlorophenyl)benzenesulfonamide is often impure and requires further purification. The primary methods employed are:

Recrystallization : This is a common and effective technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent (or solvent mixture), and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. Ethanol is a frequently used solvent for this purpose.

Column Chromatography : For more challenging separations or to achieve very high purity, silica (B1680970) gel column chromatography is used. The crude mixture is passed through a column packed with silica gel, and a solvent system (eluent) is used to move the components down the column at different rates, allowing for their separation.

After purification, the final product is typically a solid that can be thoroughly dried. google.com

Multi-Step Synthesis Protocols for N-Substituted Benzenesulfonamide (B165840) Derivatives

The synthesis of more complex N-substituted benzenesulfonamide derivatives often requires multi-step protocols where intermediate compounds are first generated and then converted to the final sulfonamide.

Multi-step syntheses allow for the introduction of various functional groups that might not be compatible with the initial sulfonamide formation reaction. A common strategy involves modifying either the aniline or the benzene ring of the sulfonyl chloride before the main coupling reaction.

For example, a synthesis might begin with a different starting material, like sulfanilamide (B372717) (4-aminobenzenesulfonamide). The amino group on the sulfanilamide can be modified first. For instance, it can be reacted with 2-chloroacetyl chloride to form an intermediate, 2-chloro-N-(4-sulfamoylphenyl)-acetamide. rsc.org This intermediate can then undergo further reactions to build a more complex molecule before any modification of the sulfonamide nitrogen is considered.

Another strategy involves preparing a substituted benzenesulfonyl chloride as an intermediate. This can be achieved through reactions like the Sandmeyer reaction on a substituted aniline, followed by treatment with sulfur dioxide and a copper catalyst to yield the desired sulfonyl chloride. nih.gov This custom-synthesized sulfonyl chloride can then be reacted with the appropriate amine to produce the target derivative. nih.gov These multi-step approaches provide the flexibility needed to create a wide array of complex sulfonamide structures. ktu.edu

Functional Group Interconversions and Modifications

The formation of the crucial S-N bond in N-arylsulfonamides often involves strategic functional group interconversions. Key methods include the reduction of nitro groups and nucleophilic substitution reactions.

Nitro Group Reduction: A prominent strategy for synthesizing N-arylsulfonamides involves the reductive coupling of nitroarenes with sources of the sulfonyl moiety. This approach utilizes stable and readily available nitroarenes as the nitrogen source, circumventing the need for potentially genotoxic aromatic amines. organic-chemistry.org One effective method employs a palladium on carbon (Pd/C) catalyst, where sodium arylsulfinates act as both the coupling partner and the reductant. organic-chemistry.org This one-step reductive coupling is noted for its high efficiency and good functional group tolerance under mild conditions. organic-chemistry.org

Another significant advancement in this area is the use of iron catalysts. An iron(II) chloride (FeCl₂) catalyzed reaction between nitroarenes and sodium arylsulfinates, with sodium bisulfite (NaHSO₃) as the reductant, provides good to excellent yields of N-arylsulfonamides. organic-chemistry.org Mechanistic studies suggest that the N-S bond forms through the direct coupling of the nitroarene with the sodium arylsulfinate before the nitro group is reduced. organic-chemistry.orgacs.org This process is believed to proceed through an N-aryl-N-arenesulfonylhydroxylamine intermediate. organic-chemistry.org

Nucleophilic Substitution: Nucleophilic substitution is a foundational method for constructing sulfonamides. The classical approach involves the reaction of an amine nucleophile, such as 4-chloroaniline, with a benzenesulfonyl chloride. While effective, this method's utility can be limited by the availability and stability of the required sulfonyl chloride reagents. nih.gov More advanced applications of nucleophilic substitution are seen in the modification of complex molecules. For instance, analogues of N-(4-Chlorophenyl)benzenesulfonamide can be synthesized via the nucleophilic replacement of aryl chlorides with an appropriate amine in a solvent like pyridine. nih.gov Recent studies have also explored the mechanism of Nucleophilic Aromatic Substitution (SNAr) reactions in detail, providing evidence that many of these transformations may proceed through concerted mechanisms rather than the traditionally assumed two-step addition-elimination sequence.

Allyl Group Modifications: While not a direct synthesis of the core N-(4-Chlorophenyl)benzenesulfonamide structure, the modification of related sulfonamides containing allyl groups represents a relevant functional group modification. For example, N-allyl-N-sulfonyl ynamides can undergo a palladium-catalyzed aza-Claisen rearrangement, which constitutes an N-to-C allyl transfer. This transformation showcases the synthetic versatility of the sulfonamide group and its tolerance to transition metal-catalyzed modifications on appended functional groups.

Advanced and Green Synthetic Approaches

Recent research has focused on developing more sustainable and efficient methods for sulfonamide synthesis, including electrochemical techniques and the use of earth-abundant transition metals.

Electrosynthesis has emerged as an environmentally benign alternative for creating S-N bonds, as it is driven by electricity and often avoids the need for chemical oxidants or catalysts. nih.govrsc.orgnih.gov This method allows for the direct oxidative coupling of amines and a sulfur source under mild conditions. nih.govnih.gov Specifically, N-(4-Chlorophenyl)benzenesulfonamide has been synthesized by the anodic oxidation of 4-chloroaniline in the presence of arylsulfinic acids in a water/acetonitrile (B52724) mixture. rsc.orgnih.gov

The electrochemical synthesis of N-(4-Chlorophenyl)benzenesulfonamide from 4-chloroaniline proceeds through a specific oxidative mechanism. rsc.orgnih.gov The process is initiated by the one-electron oxidation of 4-chloroaniline at the anode. rsc.orgnih.gov This is followed by a disproportionation reaction that generates an unstable, highly reactive intermediate known as (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium. rsc.orgnih.gov In the absence of a suitable nucleophile, this intermediate would typically hydrolyze to form p-quinoneimine. rsc.orgnih.gov However, when a nucleophile is present, it can intercept this reactive species, leading to the desired product. rsc.orgnih.gov On-line electrochemistry-mass spectrometry studies have verified the formation of various dimeric species during the oxidation of 4-chloroaniline, confirming the complex reaction pathways involved. nih.gov

In the electrochemical synthesis of N-(4-Chlorophenyl)benzenesulfonamide, arylsulfinic acids, such as benzenesulfinic acid, play the crucial role of the nucleophile. rsc.orgnih.gov The arylsulfinic acid intercepts the anodically generated (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium intermediate. rsc.orgnih.gov The reaction between these two species proceeds at a faster rate than the hydrolysis of the chloronium intermediate, thereby directing the reaction pathway toward the formation of the S-N bond and yielding the target N-(4-chlorophenyl)benzenesulfonamide. rsc.orgnih.gov This Michael-type addition of the arylsulfinic acid to the electrogenerated species is a key step in forming the final product. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Precursors | 4-chloroaniline and benzenesulfinic acid (sodium salt) | rsc.orgnih.gov |

| Solvent | Water/acetonitrile mixture | rsc.orgnih.gov |

| Electrode | Glassy carbon or commercial carbon anode | rsc.orgnih.govnih.gov |

| Potential | Controlled potential electrolysis (e.g., 1 V vs. Ag/AgCl) | nih.gov |

| Key Intermediate | (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium | rsc.orgnih.gov |

The use of inexpensive and low-toxicity transition metals like iron is a cornerstone of green chemistry. Iron-catalyzed methods provide a practical and cost-effective route to N-arylsulfonamides. organic-chemistry.org A notable example is the synthesis from readily available nitroarenes and sodium arylsulfinates using iron(II) chloride (FeCl₂) as a catalyst and sodium bisulfite (NaHSO₃) as a reductant under mild conditions. organic-chemistry.orgacs.org This one-step process tolerates a wide range of functional groups and avoids the harsh conditions or toxic reagents associated with traditional methods. organic-chemistry.org A proposed mechanism suggests that the N-S bond is formed by the direct coupling of the nitroarene and the sulfinate before the reduction of the nitro group occurs. organic-chemistry.orgacs.org In other variations, iron dust can serve as the sole reductant in reactions between nitroarenes and sulfonyl chlorides in an aqueous medium, further enhancing the green credentials of the synthesis. rsc.org

| Reactants | Catalyst/Reductant | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Nitroarenes + Sodium arylsulfinates | FeCl₂ / NaHSO₃ | DMSO | Mild conditions, good to excellent yields, broad functional group tolerance. | organic-chemistry.org |

| Nitroarenes + Sulfonyl chlorides | Fe dust (sole reductant) | Aqueous medium | Scalable, uses inexpensive iron dust. | rsc.org |

Optimizing the synthesis of N-(4-Chlorophenyl)benzenesulfonamide involves the careful selection of catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing reaction time and environmental impact.

In the iron-catalyzed reductive coupling of 4-chloronitrobenzene and sodium benzenesulfinate, identifying the most effective catalyst and solvent is crucial. Studies have shown that FeCl₂ is a highly effective catalyst, and dimethyl sulfoxide (B87167) (DMSO) is an ideal solvent for this transformation. organic-chemistry.org The optimization of reductant quantity, such as NaHSO₃, is also critical; insufficient amounts can lead to the incomplete conversion of intermediates like N-sulfonyl hydroxylamines. nih.gov

For electrochemical methods, optimization involves controlling the applied potential, which can influence product selectivity. nih.gov The choice of electrolyte, electrode material, and solvent system (e.g., the ratio of acetonitrile to aqueous buffer) are all key parameters that can be adjusted to improve reaction efficiency. nih.govrsc.orgnih.gov The use of microflow reactors in electrosynthesis can also offer significant advantages by improving mass and heat transfer, leading to rapid and efficient conversions. noelresearchgroup.com

In more traditional approaches, such as the synthesis of analogues involving coupling reactions, optimization may involve screening different ligands, bases, and copper sources to achieve the desired yield. nih.gov Purification techniques, such as column chromatography, are often essential to isolate the final product with high purity.

Molecular Structure, Electronic Properties, and Spectroscopic Characterization of N 4 Chlorophenyl Benzenesulfonamide

Experimental Spectroscopic Characterization

The experimental analysis of N-(4-Chlorophenyl)benzenesulfonamide through spectroscopic methods provides definitive evidence for its molecular structure and electronic properties.

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within the N-(4-Chlorophenyl)benzenesulfonamide molecule. The vibrational frequencies of specific bonds provide a characteristic fingerprint of the compound's structure. For this class of sulfonamides, the most significant vibrations are associated with the N-H bond of the sulfonamide linkage and the sulfonyl (SO₂) group.

The N-H stretching vibration (νN-H) for N-aryl benzenesulfonamides typically appears as a distinct band in the region of 3300–3200 cm⁻¹. This absorption indicates the presence of the secondary amine group within the sulfonamide moiety. The precise position of this band can be influenced by hydrogen bonding in the solid state.

The sulfonyl (SO₂) group gives rise to two characteristic and intense absorption bands corresponding to its asymmetric and symmetric stretching modes.

Asymmetric S=O Stretching (νₐₛ SO₂): This vibration typically occurs in the range of 1375–1310 cm⁻¹.

Symmetric S=O Stretching (νₛ SO₂): This band is found at a lower frequency, generally in the 1180–1150 cm⁻¹ region.

The presence of strong absorption bands in these two regions is a definitive indicator of the sulfonamide functional group.

| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretching (νN-H) | 3300–3200 |

| S=O (Sulfonyl) | Asymmetric Stretching (νas SO₂) | 1375–1310 |

| Symmetric Stretching (νs SO₂) | 1180–1150 |

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental data for N-(4-Chlorophenyl)benzenesulfonamide is not widely available, the expected chemical shifts and coupling patterns can be predicted based on the analysis of closely related sulfonamide structures.

The ¹H NMR spectrum of N-(4-Chlorophenyl)benzenesulfonamide is expected to show distinct signals corresponding to the protons on the two aromatic rings and the single proton on the nitrogen atom.

N-H Proton: A broad singlet is expected for the sulfonamide proton (SO₂NH). Its chemical shift can vary significantly depending on the solvent and concentration but typically appears downfield.

Benzenesulfonyl Protons: The five protons of the unsubstituted phenyl ring attached to the SO₂ group will appear in the aromatic region (typically δ 7.0-8.0 ppm). They would likely present as a complex multiplet.

4-Chlorophenyl Protons: The four protons on the 4-chlorophenyl ring are in a more symmetrical environment. They are expected to appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the chlorine atom will have a different chemical shift from the protons ortho to the nitrogen atom, and they will couple with each other, resulting in an AA'BB' system that often simplifies to two doublets.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -SO₂-NH- | Variable (Downfield) | Broad Singlet (br s) |

| Benzenesulfonyl Ring (C₆H₅) | ~7.0 - 8.0 | Multiplet (m) |

| 4-Chlorophenyl Ring (-C₆H₄Cl) | ~7.0 - 7.5 | Two Doublets (d) |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For N-(4-Chlorophenyl)benzenesulfonamide, a total of eight distinct signals are expected in the aromatic region, as the plane of symmetry in the 4-chlorophenyl ring makes the ortho and meta carbons equivalent, respectively.

Benzenesulfonyl Ring: Four signals are expected for the six carbons of this ring: one for the carbon attached to the sulfur (ipso-carbon) and three for the ortho, meta, and para carbons.

4-Chlorophenyl Ring: Four signals are also anticipated for this ring: one for the ipso-carbon attached to nitrogen, one for the ipso-carbon attached to chlorine, and two for the remaining four carbons (two ortho to nitrogen and two ortho to chlorine).

| Carbon Environment | Expected Chemical Shift Range (δ, ppm) |

|---|---|

| Aromatic Carbons (C-Ar) | ~115 - 145 |

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like N-(4-Chlorophenyl)benzenesulfonamide exhibit characteristic absorptions due to π → π* transitions within the benzene rings. The presence of heteroatoms (N, S, O, Cl) with non-bonding electrons also allows for n → π* transitions.

The spectrum is expected to show strong absorption bands in the ultraviolet region, typically below 300 nm. The key electronic transitions arise from the phenyl and chlorophenyl chromophores. The conjugation between the aromatic rings through the sulfonamide bridge can influence the position and intensity of these absorption maxima (λₘₐₓ). While specific experimental λₘₐₓ values for this compound are not readily documented, the primary absorptions would be attributed to the π → π* transitions of the aromatic systems.

| Type of Transition | Chromophore | Expected Absorption Region |

|---|---|---|

| π → π | Benzene Rings | Ultraviolet (e.g., ~200-280 nm) |

| n → π | S=O, N, Cl | Ultraviolet (Longer wavelength, lower intensity) |

Mass spectrometry (MS) is used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. The molecular weight of N-(4-Chlorophenyl)benzenesulfonamide (C₁₂H₁₀ClNO₂S) is approximately 283.73 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) would be observed corresponding to this mass.

The fragmentation of aromatic sulfonamides is often characterized by several key pathways:

Loss of SO₂: A common and diagnostic fragmentation involves the cleavage of the C-S and S-N bonds, leading to the elimination of a sulfur dioxide molecule (SO₂; mass of ~64 Da).

Cleavage of the S-N bond: This cleavage can result in fragments corresponding to the benzenesulfonyl cation ([C₆H₅SO₂]⁺ at m/z 141) and the 4-chloroaniline (B138754) radical cation or related fragments.

Cleavage of the C-S bond: This pathway can produce the phenyl cation ([C₆H₅]⁺ at m/z 77).

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| ~284 ([M+H]⁺) | Protonated Molecular Ion | - |

| ~220 | [M+H - SO₂]⁺ | Loss of Sulfur Dioxide |

| 141 | [C₆H₅SO₂]⁺ | S-N Bond Cleavage |

| 127 | [NHC₆H₄Cl]⁺ | S-N Bond Cleavage |

| 77 | [C₆H₅]⁺ | C-S Bond Cleavage |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Chemistry and Electronic Structure Studies of N-(4-Chlorophenyl)benzenesulfonamide

The molecular structure and electronic properties of N-(4-chlorophenyl)benzenesulfonamide and related compounds have been investigated using a variety of computational methods. These theoretical studies provide valuable insights that complement experimental data, allowing for a deeper understanding of the molecule's geometry, conformational possibilities, and electronic characteristics.

Quantum Chemical Calculation Methodologies

The study of benzenesulfonamide (B165840) derivatives frequently employs quantum chemical calculations to predict and analyze their molecular structures and properties. Density Functional Theory (DFT) is a predominant methodology in this field due to its favorable balance of computational cost and accuracy. mdpi.com

Among the various functionals available, the hybrid functional B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used for geometry optimization and vibrational frequency calculations of sulfonamide-containing compounds. mdpi.comresearchgate.net Another functional, B3PW91, has also been successfully applied in theoretical studies of benzenesulfonamide derivatives to investigate molecular structure and bonding interactions. mkjc.in These DFT methods have proven effective in reproducing experimental results and providing reliable predictions of geometric parameters and electronic properties for this class of molecules.

Basis Set Selection and Validation

The choice of basis set is a critical component of quantum chemical calculations, defining the set of functions used to build the molecular orbitals. For sulfonamides, Pople-style basis sets are widely utilized. Calculations are often performed using basis sets such as 6-31G(d), 6-311G+(d,p), and 6-31g(d,p). mdpi.comresearchgate.netmkjc.in

The inclusion of polarization functions (e.g., 'd' on heavy atoms) and diffuse functions (e.g., '+' sign) is important for accurately describing the electronic distribution, particularly around the electronegative atoms of the sulfonyl group (S, O) and the chlorine substituent. The 6-311G+(d,p) basis set, for instance, provides a flexible framework for describing the molecular orbitals, which is essential for obtaining accurate optimized geometries and electronic properties. mdpi.com The validation of the chosen methodology and basis set is typically achieved by comparing the calculated parameters with experimental data obtained from techniques like X-ray crystallography.

Optimized Geometrical Parameters

The geometry of the sulfonamide bridge (C–SO₂–NH–C) is a defining feature of this class of compounds. Structural studies on various N-(aryl)arylsulfonamides show consistent bond lengths and angles. For example, the S–N bond length is typically found to be around 1.63 Å, and the S–C bond is approximately 1.77 Å. mdpi.com The O–S–O bond angle is generally observed to be in the range of 118° to 121°. mdpi.com The bond angles around the sulfur atom deviate from a perfect tetrahedral geometry due to the presence of double bonds to oxygen and the steric and electronic influences of the aromatic rings.

Table 1: Selected Experimental Bond Lengths and Angles for Benzenesulfonamide Analogs

Note: This table presents typical experimental values for related sulfonamide structures to provide context, as a detailed computational analysis for the title compound is not available.

| Parameter | Typical Value Range | Reference Compound Example |

| Bond Lengths (Å) | ||

| S–N | 1.62 - 1.64 Å | N-(4-methoxyphenyl)-sulfonamides mdpi.com |

| S–O | 1.42 - 1.44 Å | N-(4-Chlorophenyl)-2-nitrobenzenesulfonamide mkjc.in |

| S–C (sulfonyl ring) | 1.76 - 1.78 Å | N-(4-methoxyphenyl)-sulfonamides mdpi.com |

| N–C (anilino ring) | 1.43 - 1.45 Å | N-(4-methoxyphenyl)-sulfonamides mdpi.com |

| **Bond Angles (°) ** | ||

| O–S–O | 118 - 121° | N-(4-methoxyphenyl)-nitrobenzenesulfonamides mdpi.com |

| C–S–N | 105 - 108° | N-(4-methoxyphenyl)-sulfonamides mdpi.com |

| S–N–C | 115 - 120° | N-(4-methoxyphenyl)-nitrobenzenesulfonamides mdpi.com |

The conformation of the molecule is largely defined by the torsion angles around the S–N bond. The C–SO₂–NH–C torsion angle, in particular, describes the twist at the sulfonamide linkage. Crystallographic studies of analogous compounds show that this angle typically ranges from approximately 50° to 70°, indicating a significantly twisted, non-planar conformation. nih.govnih.govnih.gov This twist is a result of minimizing steric hindrance between the two aromatic rings and the bulky sulfonyl group. The conformation of the N–C bond relative to the S=O bonds is generally observed to be gauche. nih.gov

Table 2: Experimental C–SO₂–NH–C Torsion Angles in Analogs of N-(4-Chlorophenyl)benzenesulfonamide

Note: Data obtained from X-ray crystallography of closely related compounds.

| Compound | C–SO₂–NH–C Torsion Angle (°) |

| N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide | 63.74° nih.gov |

| 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide | -58.4° nih.gov |

| 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide | 57.6° nih.gov |

Table 3: Experimental Dihedral Angles Between Aromatic Rings in Analogs of N-(4-Chlorophenyl)benzenesulfonamide

Note: Data obtained from X-ray crystallography of closely related compounds.

| Compound | Dihedral Angle (°) |

| N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide | 31.40° nih.gov |

| 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide | 77.1° nih.gov |

| 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide | 84.7° nih.gov |

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Distribution

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For N-(4-Chlorophenyl)benzenesulfinamide, the HOMO is expected to be localized primarily on the benzene ring and the sulfur and nitrogen atoms, which are electron-rich regions. The LUMO, conversely, would likely be distributed over the chlorophenyl ring, influenced by the electron-withdrawing nature of the chlorine atom. A precise calculation would provide the exact energy values for these orbitals and the resulting energy gap, which is crucial for understanding its kinetic stability and electronic transitions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are example values and would need to be confirmed by specific DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface map is a visual representation of the charge distribution within a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of varying electrostatic potential. Typically, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential.

In the case of this compound, the MEP surface would likely show a region of negative potential around the oxygen atom of the sulfinyl group and potentially on the nitrogen atom, making these sites targets for electrophiles. The hydrogen atom attached to the nitrogen and the regions around the chlorine atom would likely exhibit a positive potential, indicating them as possible sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Molecular Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.

Vibrational Spectra Simulation (IR and Raman)

Computational simulation of infrared (IR) and Raman spectra is a powerful method for understanding the vibrational modes of a molecule. By calculating the vibrational frequencies and their corresponding intensities, it is possible to assign the specific molecular motions (stretching, bending, etc.) to the peaks observed in experimental spectra.

A simulated vibrational analysis of this compound would predict the characteristic frequencies for its functional groups. For instance, the S=O stretching vibration would appear as a strong band in the IR spectrum, typically in the range of 1050-1090 cm⁻¹. The N-H stretching vibration would be expected around 3200-3300 cm⁻¹. The C-Cl and C-S stretching modes, as well as the various vibrations of the aromatic rings, would also have predictable frequencies. Comparing the simulated spectra with experimental data allows for a detailed and accurate interpretation of the molecule's vibrational behavior.

Topological Studies (e.g., ELF, LOL, ALIE, RDG) for Non-Covalent Interactions

Topological analyses, such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), Average Local Ionization Energy (ALIE), and Reduced Density Gradient (RDG), are used to investigate the nature of chemical bonding and non-covalent interactions within a molecular system.

ELF and LOL provide a visual representation of electron pair localization, helping to distinguish between covalent bonds, lone pairs, and atomic cores.

ALIE maps the energy required to remove an electron from any point in the molecular space, highlighting the most and least reactive sites.

RDG analysis is particularly useful for identifying and characterizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds, by plotting the reduced density gradient against the electron density.

For this compound, these studies would elucidate the nature of the intramolecular interactions, such as potential hydrogen bonding between the N-H group and the sulfinyl oxygen, and map the regions of localized and delocalized electron density.

Hyperpolarizability Calculations for Non-Linear Optical Properties

Hyperpolarizability calculations are used to predict the non-linear optical (NLO) properties of a molecule. Molecules with large hyperpolarizability values have the potential to be used in various optical technologies, such as frequency conversion and optical switching. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response.

The presence of electron-donating (the amine and sulfinyl groups) and electron-withdrawing (the chlorophenyl group) moieties connected by a π-conjugated system in this compound suggests that it may exhibit NLO properties. Computational calculations would provide a quantitative value for its hyperpolarizability, allowing for an assessment of its potential as an NLO material.

Thermodynamic Stability of Intermediates and Products in Reaction Pathways

Computational chemistry can be used to model reaction pathways and determine the thermodynamic stability of reactants, intermediates, transition states, and products. By calculating the Gibbs free energy (ΔG) for each species along a proposed reaction coordinate, it is possible to predict the spontaneity and feasibility of a chemical reaction.

For this compound, this type of analysis could be applied to understand its synthesis, degradation, or its reactions with other molecules. For example, the stability of different tautomers or conformers could be assessed, and the energy barriers for various reaction mechanisms could be calculated, providing valuable insights into its chemical behavior and reactivity.

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

Crystal Engineering and Supramolecular Chemistry of N 4 Chlorophenyl Benzenesulfonamide

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been the definitive method for elucidating the three-dimensional structure of N-(4-Chlorophenyl)benzenesulfonamide, offering precise data on its crystalline arrangement and molecular conformation.

Crystal System and Space Group Determination

The crystallographic analysis of N-(4-Chlorophenyl)benzenesulfonamide has determined that it crystallizes in the orthorhombic system. The specific space group was identified as Pbca. This classification is based on the symmetry elements present within the crystal lattice, which dictates the arrangement of molecules in the unit cell.

Unit Cell Parameters and Z-value

The unit cell is the fundamental repeating unit of a crystal lattice. For N-(4-Chlorophenyl)benzenesulfonamide, the dimensions of this unit have been precisely measured. The Z-value, which represents the number of molecules per unit cell, is 8.

Below are the detailed unit cell parameters for the compound, determined at a temperature of 293 K.

| Parameter | Value |

| a | 10.840 (2) Å |

| b | 9.740 (1) Å |

| c | 23.596 (3) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume (V) | 2491.3 (6) ų |

| Z | 8 |

Data Collection and Refinement Procedures

The acquisition of crystallographic data for N-(4-Chlorophenyl)benzenesulfonamide was performed using an Enraf–Nonius CAD-4 diffractometer with Mo Kα radiation. A colorless prism-shaped single crystal was used for the analysis.

The refinement of the crystal structure was carried out on F². The final R-factor, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, was 0.038, indicating a high-quality refinement. The weighted R-factor (wR) was 0.127.

Software and Protocols for Crystallographic Analysis (e.g., SHELX, PLATON)

The determination and analysis of the crystal structure of N-(4-Chlorophenyl)benzenesulfonamide and related compounds rely on a suite of specialized software programs. The SHELX programs, including SHELXS and SHELXL, are widely used for solving and refining crystal structures from diffraction data. These programs allow for the initial determination of atomic positions and the subsequent optimization of the structural model against the experimental data.

For in-depth analysis of the geometry and intermolecular interactions, the PLATON program is frequently employed. PLATON is a versatile tool used for a variety of crystallographic calculations, including the validation of the structure, analysis of hydrogen bonds, and the generation of molecular graphics.

Intermolecular Interactions and Hydrogen Bonding Network Analysis

The crystal packing of N-(4-Chlorophenyl)benzenesulfonamide is primarily directed by a network of hydrogen bonds, which are crucial in defining the supramolecular architecture.

N-H⋯O Hydrogen Bonds

The most significant intermolecular interaction observed in the crystal structure of N-(4-Chlorophenyl)benzenesulfonamide is the N-H⋯O hydrogen bond. The hydrogen atom of the sulfonamide's N-H group acts as a hydrogen bond donor, while one of the oxygen atoms of the sulfonyl group (SO₂) from an adjacent molecule serves as the acceptor.

This specific interaction links the molecules into infinite chains. Using graph-set notation to describe the hydrogen-bond network, this pattern is designated as C(4), indicating a chain motif where the repeating unit involves four atoms. These chains further assemble into infinite helicoids that propagate along the b-axis of the crystal. This recurring hydrogen bonding pattern is a common feature in the crystal structures of many arylsulfonamides.

N-H⋯Cl Hydrogen Bonds

The presence of a chlorine substituent on the phenyl ring introduces the possibility of N-H⋯Cl hydrogen bonds. This type of interaction is generally considered weak but can influence molecular conformation and crystal packing, particularly when stronger hydrogen bond acceptors are sterically inaccessible. In the case of N-(4-Chlorophenyl)benzenesulfonamide, the dominant intermolecular interaction is the N-H⋯O hydrogen bond. However, in polymorphic forms of other complex molecules containing the N-(4-chlorophenyl) moiety, molecules have been observed to be linked by N-H⋯Cl hydrogen bonds exclusively. mdpi.com Additionally, intramolecular N-H⋯Cl interactions have been noted in isomeric compounds like 4-chloro-N-(2-chlorophenyl)benzenesulfonamide, where the geometry is favorable for such a contact. nih.gov For N-(4-Chlorophenyl)benzenesulfonamide, the primary reported crystal structure does not feature significant intermolecular N-H⋯Cl hydrogen bonds, as the N-H donor is preferentially involved in stronger interactions with the sulfonyl oxygen atoms.

Weak Intramolecular π–π Contacts

Intramolecular π–π interactions between the two aromatic rings (the benzenesulfonyl group and the 4-chlorophenyl group) are contingent on the molecule's conformation, specifically the dihedral angle between the rings. In many related N-(aryl)arylsulfonamides, the molecule adopts a twisted conformation, leading to a large dihedral angle that prevents significant face-to-face π-stacking. For example, the dihedral angle in N-(4-chlorophenyl)-4-nitrobenzenesulfonamide is 31.40(23)°. nih.gov In 4-chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide, this angle is 67.0(1)°, and in 4-chloro-N-(3-chlorophenyl)benzenesulfonamide, it is 77.1(1)°. nih.govnih.gov This significant tilt between the rings makes classical intramolecular π–π stacking geometrically unfavorable. The conformation is primarily dictated by the minimization of steric hindrance around the sulfonamide bridge, rather than by stabilizing intramolecular π–π contacts.

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions

A specific Hirshfeld surface analysis for N-(4-Chlorophenyl)benzenesulfonamide has not been reported in the reviewed literature. However, analysis of closely related sulfonamide structures provides insight into the expected distribution of non-covalent interactions. For example, the Hirshfeld analysis of (E)-4-chloro-N'-{2-[2-(4-nitrobenzylidene)hydrazin-1-yl]-2-oxoethyl}benzenesulfonamide reveals that the most significant contributions to the crystal packing are from O⋯H/H⋯O (31.3%), H⋯H (25.4%), and C⋯H/H⋯C (13.0%) contacts. nih.gov Red spots on the dnorm surface in these analyses typically highlight the strongest hydrogen bonds, such as N-H⋯O interactions. The fingerprint plots provide a quantitative breakdown of each contact type. Based on these analogous structures, a Hirshfeld analysis of N-(4-Chlorophenyl)benzenesulfonamide would be expected to show a high percentage of O⋯H, H⋯H, and C⋯H contacts, quantitatively confirming the importance of these interactions in its supramolecular assembly.

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Sulfonamide Derivative. (Data from a representative compound, (E)-4-chloro-N'-{2-[2-(4-nitrobenzylidene)hydrazin-1-yl]-2-oxoethyl}benzenesulfonamide, for illustrative purposes)

| Interaction Type | Contribution (%) |

| O⋯H/H⋯O | 31.3% |

| H⋯H | 25.4% |

| C⋯H/H⋯C | 13.0% |

| Cl⋯H/H⋯Cl | 10.1% |

| C⋯C | 4.5% |

| N⋯H/H⋯N | 2.5% |

| Other | 13.2% |

Supramolecular Assembly and Crystal Packing Architecture

Formation of Dimeric Aggregates

A common supramolecular motif in sulfonamides is the formation of centrosymmetric dimers through pairs of N-H⋯O hydrogen bonds. mdpi.com This interaction typically forms a characteristic R²₂(8) graph-set motif, where two molecules are linked in a head-to-tail fashion. This dimeric aggregate is a robust and frequently observed feature in the crystal structures of related compounds, such as 4-chloro-N-(2-chlorophenyl)benzenesulfonamide and 4-chloro-N-(3-chlorophenyl)benzenesulfonamide. nih.govresearchgate.net These dimers can then act as building blocks, connecting to other dimers through weaker interactions to form the larger crystal structure. While the primary described motif for N-(4-Chlorophenyl)benzenesulfonamide is a helical chain, the initial association between molecules often involves the formation of such dimeric pairs which then propagate into the extended chain structure.

Complex Layer Formation and Three-Dimensional Supramolecular Structures

The crystal structure of N-(4-Chlorophenyl)benzenesulfonamide is characterized by the formation of well-defined hydrogen-bonded networks. Molecules of the compound self-assemble into chains through N–H···O hydrogen bonds, where the amide hydrogen acts as a donor and one of the sulfonyl oxygen atoms serves as an acceptor. These interactions create infinite helical chains that propagate along the crystallographic b-axis. researchgate.net

This arrangement results in a complex layer structure. Within these layers, the chlorophenyl groups are oriented towards the periphery, while the core is composed of the hydrogen-bonded sulfonyl and amide moieties. researchgate.net The graph-set notation for this primary hydrogen-bonding motif is C(4), indicating an infinite chain where the repeating pattern involves four atoms. researchgate.net The packing of these chains and layers ultimately defines the three-dimensional supramolecular architecture of the crystal.

Influence of Substituent Effects on Crystal Packing and Conformational Flexibility

The introduction of substituents onto the aryl rings of N-phenylbenzenesulfonamides significantly influences their molecular conformation and crystal packing. These effects are evident when comparing the crystal structure of N-(4-Chlorophenyl)benzenesulfonamide with its substituted analogues. Key parameters that illustrate these changes are the C–SO₂–NH–C torsion angle and the dihedral angle between the two benzene (B151609) rings.

In N-(aryl)-arylsulfonamides, the conformation of the N–C bonds within the C–SO₂–NH–C segment typically exhibits gauche torsions with respect to the S=O bonds. nih.govresearchgate.netnih.gov The specific torsion angles, however, are sensitive to the nature and position of substituents. For instance, the placement of chloro or methyl groups on the benzene rings can alter the molecular twist at the sulfur atom and the relative orientation of the rings. nih.govnih.gov

In 4-chloro-N-(2-chlorophenyl)benzenesulfonamide, the molecule is twisted at the sulfur atom with a C–SO₂–NH–C torsion angle of 57.6 (3)°. researchgate.netnih.gov This contrasts with the angle of -58.4 (3)° observed in 4-chloro-N-(3-chlorophenyl)benzenesulfonamide, highlighting the impact of the chloro substituent's position on the aniline (B41778) ring. nih.gov Furthermore, the dihedral angle between the sulfonyl and aniline rings is 84.7 (1)° in the 2-chloro derivative, compared to 77.1 (1)° in the 3-chloro analogue. researchgate.netnih.govnih.gov

These conformational changes directly affect the supramolecular assembly. While many sulfonamides form inversion dimers linked by N–H···O hydrogen bonds, the specific packing can vary. researchgate.netnih.gov For example, N-(4-chlorophenyl)-4-nitrobenzenesulfonamide molecules are linked into C(4) chains by intermolecular N–H···O hydrogen bonds. nih.gov The presence of different substituents can introduce other weak interactions, such as C–H···O or π–π stacking, which further direct the crystal packing, leading to diverse three-dimensional structures ranging from chains and sheets to more complex networks. mdpi.com

The conformational flexibility of the sulfonamide bridge, combined with the electronic and steric effects of substituents, allows for a wide range of crystal packing motifs. This tunability is a central concept in the crystal engineering of this class of compounds.

Table 1: Comparison of Torsion and Dihedral Angles in Substituted N-Phenylbenzenesulfonamides

| Compound Name | C–SO₂–NH–C Torsion Angle (°) | Dihedral Angle Between Rings (°) | Reference |

| 4-chloro-2-methyl-N-(4-chlorophenyl)benzenesulfonamide | 55.0 (2) | 67.0 (1) | nih.gov |

| 4-chloro-N-(2-chlorophenyl)benzenesulfonamide | 57.6 (3) | 84.7 (1) | researchgate.netnih.gov |

| 4-chloro-N-(3-chlorophenyl)benzenesulfonamide | -58.4 (3) | 77.1 (1) | nih.gov |

| N-(4-chlorophenyl)-4-nitrobenzenesulfonamide | 63.74 (35) | 31.40 (23) | nih.gov |

Chemical Reactivity and Mechanistic Investigations of N 4 Chlorophenyl Benzenesulfonamide

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of benzenesulfonamide (B165840) chemistry, occurring at several positions within the N-(4-Chlorophenyl)benzenesulfonamide molecule. The primary sites of interest are the sulfonamide nitrogen and the carbon atoms of the chlorophenyl ring.

Reactivity at the Sulfonamide Nitrogen (N-H)

The proton on the sulfonamide nitrogen is acidic and can be removed by a base. This deprotonation generates a nucleophilic nitrogen anion that can readily participate in substitution reactions. This reactivity is fundamental to the synthesis of more complex sulfonamide derivatives.

A key example of this reactivity is N-acylation. Following deprotonation, the sulfonamide anion can attack various acylating agents, such as acyl chlorides, to form N-acylsulfonamides. Research has demonstrated the synthesis of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, which serve as effective and chemoselective N-acylation reagents for amines. wikipedia.org This transformation underscores the synthetic utility of the nucleophilicity at the sulfonamide nitrogen.

Reactivity of the Chlorophenyl Group (e.g., nucleophilic aromatic substitution under catalytic conditions)

The chlorophenyl group of N-(4-Chlorophenyl)benzenesulfonamide is susceptible to nucleophilic aromatic substitution (SNAr), a reaction class vital for modifying aromatic scaffolds. acs.orgchemeo.com The benzenesulfonamide group acts as an electron-withdrawing substituent, which activates the aromatic ring toward nucleophilic attack, particularly at the positions ortho and para to the chlorine atom. chemeo.com

The traditionally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. acs.orgchemeo.comcymitquimica.com However, recent computational and kinetic isotope effect studies suggest that many SNAr reactions, especially those involving good leaving groups like chloride, may proceed through a concerted mechanism rather than a stepwise one. acs.orghoffmanchemicals.com

Catalysis is often employed to facilitate these substitutions. For instance, modern cross-coupling methods, such as photosensitized nickel catalysis, have been developed for the efficient formation of C-N bonds between sulfonamides and aryl halides. acs.org These methods provide a powerful tool for the late-stage functionalization of complex molecules and the synthesis of a diverse range of N-aryl sulfonamide motifs. acs.org

Oxidation and Reduction Pathways of Benzenesulfonamide Derivatives

The sulfur atom and aromatic rings of benzenesulfonamide derivatives present sites for oxidation and reduction, although the sulfonamide group itself is generally stable.

Oxidation: Secondary sulfonamides can undergo oxidation to form N-sulfonylimines. A method utilizing N-hydroxyphthalimide (NHPI) as a mediator under mild conditions has been developed for this transformation. masterorganicchemistry.com This reaction provides a pathway to synthetically useful imine intermediates which can participate in further reactions, such as Friedel-Crafts arylations. masterorganicchemistry.com

Reduction: The benzenesulfonamide moiety is generally resistant to chemical reduction. Aggressive metal-containing reducing agents or electrochemical methods are often required for its cleavage. strath.ac.uk

Birch Reduction : This method, which uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a classic technique for the partial reduction of aromatic rings to 1,4-cyclohexadienes. wikipedia.orgpacific.edupharmaguideline.com The outcome of the reduction is highly dependent on the nature of the substituents on the aromatic ring. pacific.edu Electron-withdrawing groups, such as the sulfonamide group, facilitate the reduction and direct the formation of 1,4-dihydro derivatives. pacific.edu

Reductive Cleavage : The S-N bond of sulfonamides can be cleaved under reductive conditions. While catalytic hydrogenation is generally ineffective for this purpose, stronger reducing agents or electrochemical methods can achieve this transformation. strath.ac.uk For example, a neutral organic "super-electron-donor" reagent has been shown to reductively cleave sulfonamides, generating aminyl radicals and sulfinate anions. strath.ac.uk This process is particularly effective for sulfonamides where the resulting nitrogen-based leaving group is stabilized. strath.ac.uk

Hydrolysis Mechanisms

The hydrolysis of benzenesulfonamides, leading to the cleavage of the sulfur-nitrogen (S-N) bond, can proceed through different mechanisms depending on the pH of the solution. These compounds generally exhibit moderate to high stability under standard conditions but will undergo hydrolysis under specific acidic or alkaline environments.

Under acidic conditions, the hydrolysis often follows an A-2 mechanism. This pathway involves a rapid, reversible protonation of the substrate, followed by a rate-determining bimolecular attack of a water molecule at the sulfur atom.

In neutral to alkaline solutions, a dissociative elimination-conjugate (E1cB) mechanism is more common. This process involves the initial ionization of the acidic N-H group to form the corresponding anion. This is followed by the unimolecular expulsion of the leaving group from the ionized sulfonamide.

| Condition | Proposed Mechanism | Description |

| Acidic (pH 2-5) | A-2 (Associative) | Rapid protonation of the sulfonamide followed by a rate-determining nucleophilic attack by water on the sulfur atom. |

| Neutral to Alkaline | E1cB (Dissociative) | Reversible deprotonation of the sulfonamide nitrogen, followed by unimolecular cleavage of the S-N bond. |

Photochemical Behavior Studies

The study of the photochemical behavior of aryl sulfonamides reveals their potential lability under UV irradiation. The primary photochemical process for this class of compounds is the homolytic cleavage of the sulfur-nitrogen (S-N) bond. pacific.edunih.gov

Upon absorption of light, the molecule is promoted to an excited singlet state, from which S-N bond homolysis occurs. This cleavage generates a sulfonyl radical and an aminyl radical. The fate of these reactive intermediates depends on the reaction conditions, such as the solvent and the presence of oxygen.

Potential subsequent reactions include:

Photo-Fries Rearrangement : The radical intermediates can recombine within the solvent cage, leading to the formation of ortho- and para-aminophenyl sulfones. nih.gov

Desulfonylation : The aminyl radical can abstract a hydrogen atom from the solvent to yield 4-chloroaniline (B138754).

Formation of Acids : In the presence of oxygen, the sulfonyl radical can be oxidized, ultimately leading to the formation of sulfonic acid. Under deaerated conditions, sulfinic acid may be formed. nih.gov

These photochemical pathways highlight the potential for N-(4-Chlorophenyl)benzenesulfonamide to degrade upon exposure to light and its capacity to act as a photoacid generator, releasing a strong acid upon irradiation. nih.gov

Electrochemical Reactivity Profiles

The electrochemical behavior of N-(4-Chlorophenyl)benzenesulfonamide and its precursors has been investigated, revealing pathways for both its synthesis and its degradation.

Electrosynthesis: The compound can be synthesized via the electrochemical oxidation of 4-chloroaniline in the presence of benzenesulfinic acid (BSA) as a nucleophile. pharmaguideline.compacific.edu Cyclic voltammetry studies show that the one-electron oxidation of 4-chloroaniline generates an unstable intermediate, (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium (ICC). pacific.edu In the presence of BSA, this electrophilic intermediate is rapidly trapped, leading to the formation of N-(4-Chlorophenyl)benzenesulfonamide. pharmaguideline.compacific.edu

Table of Electrochemical Synthesis Data for N-(4-Chlorophenyl)benzenesulfonamide Precursors pacific.edu

| Analyte | Condition | Anodic Peak (A₁) Potential | Process |

| p-Chloroaniline (PCA) | Water/acetonitrile (B52724) (50/50), pH 2.0 | ~0.9 V vs. Ag/AgCl | Irreversible one-electron oxidation |

| PCA + Benzenesulfinic acid (BSA) | Water/acetonitrile (50/50), pH 2.0 | ~0.9 V vs. Ag/AgCl | Oxidation of PCA followed by nucleophilic attack of BSA |

Electrochemical Cleavage: While reductive electrochemical conditions are well-documented for cleaving the N-S bond in sulfonamides as a deprotection strategy, oxidative conditions can lead to different reactivity. acs.orgyoutube.com Recent studies have shown that electrically driven oxidative reactions can achieve the cleavage of the N(sp²)–C(sp²) bond in N,N'-disubstituted sulfonamides. acs.orgyoutube.com This process, which can be controlled by the amount of charge transferred, proceeds through the formation of an N-sulfonyliminium ion intermediate and offers a mild, reagent-free method for bond cleavage. acs.org This reactivity highlights a potential pathway for the electrochemical degradation or functionalization of N-(4-Chlorophenyl)benzenesulfonamide.

Cyclic Voltammetry and Differential Pulse Voltammetry Studies

The electrochemical oxidation of 4-chloroaniline, a precursor for synthesizing N-(4-Chlorophenyl)benzenesulfonamide, has been investigated in a water/acetonitrile mixture using cyclic voltammetry (CV) and differential pulse voltammetry (DPV). nih.gov These studies are crucial for understanding the electron transfer processes and the stability of the intermediates formed during the reaction.

Cyclic voltammetry of 4-chloroaniline shows an oxidation peak corresponding to the formation of a radical cation (PCA˙). nih.gov The electrochemical behavior was studied at various scan rates to understand the kinetics of the process. researchgate.net

Differential pulse voltammetry provides more detailed information about the number of electrons exchanged during the oxidation process. nih.gov For the oxidation of 4-chloroaniline, the half-peak width (W₁/₂) of the differential pulse voltammogram was measured to be 75 mV. nih.gov This value was used to calculate the number of electrons transferred in the initial oxidation step, which was determined to be approximately 1.2. nih.gov This suggests a one-electron oxidation process is the primary step. nih.govresearchgate.netrsc.org

| Parameter | Value | Method | Significance |

|---|---|---|---|

| Half-peak Width (W₁/₂) | 75 mV | Differential Pulse Voltammetry | Used to calculate the number of electrons exchanged. nih.gov |

| Number of Exchanged Electrons (n) | ~1.2 | Calculation from DPV data | Indicates a one-electron oxidation mechanism. nih.gov |

Identification of Unstable Intermediates (e.g., (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium)

The electrochemical oxidation of 4-chloroaniline proceeds through highly reactive and unstable intermediates. nih.gov Following the initial one-electron oxidation to a radical cation, a subsequent disproportionation reaction occurs. nih.govresearchgate.netrsc.org This reaction is key to the formation of the unstable intermediate known as (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium, abbreviated as ICC. nih.gov

The mechanism involves the following steps:

Oxidation of 4-chloroaniline (PCA) at the anode surface to its corresponding radical cation (PCA˙). nih.gov

A disproportionation reaction involving the radical cation converts it into the unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium (ICC) intermediate. nih.govresearchgate.netrsc.org

This ICC species is a potent electrophile and its formation is a critical step in the subsequent reactions that lead to the final products. nih.gov In the absence of a suitable nucleophile, the ICC intermediate is prone to hydrolysis, which leads to the formation of p-quinoneimine. nih.govresearchgate.netrsc.org

Reaction Pathways in Presence of Nucleophiles

The reaction pathway of the anodically generated (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium (ICC) intermediate is highly dependent on the presence of nucleophiles. nih.gov When a nucleophile such as benzenesulfinic acid (BSA) is introduced into the reaction mixture, it can effectively trap the electrophilic ICC intermediate. nih.gov

This nucleophilic addition reaction competes with the hydrolysis pathway. nih.gov The reaction between ICC and benzenesulfinic acid is kinetically favored, leading to the formation of two main products: N-(4-chlorophenyl)benzenesulfonamide and 4-chloro-2-(phenylsulfonyl)aniline. nih.govrsc.org The formation of N-(4-chlorophenyl)benzenesulfonamide occurs via the attack of the nucleophilic benzenesulfinic acid on the ICC intermediate. nih.gov This electrochemical synthesis represents a novel method for creating C-S and N-S bonds and producing sulfonamide derivatives. nih.govresearchgate.netrsc.org

Derivatives of N 4 Chlorophenyl Benzenesulfonamide: Synthesis and Structure Property Relationships

Design and Synthesis of Novel N-Substituted Benzenesulfonamide (B165840) Analogues

The synthesis of N-substituted benzenesulfonamide derivatives is a cornerstone of medicinal chemistry, owing to the broad spectrum of biological activities exhibited by this class of compounds. nih.gov The general and most common synthetic route involves the coupling of a sulfonyl chloride with a primary or secondary amine. nih.gov Specifically for derivatives of N-(4-Chlorophenyl)benzenesulfonamide, this typically involves reacting an appropriately substituted benzenesulfonyl chloride with 4-chloroaniline (B138754) or its derivatives.

A standard procedure consists of treating the amine with the sulfonyl chloride in a suitable solvent, such as pyridine (B92270) or dichloromethane. nih.govtandfonline.com Often, a base like triethylamine (B128534) is added to the reaction mixture to neutralize the hydrochloric acid generated during the reaction. nih.govmdpi.com For instance, a series of chlorinated sulfonamides were synthesized by coupling substituted anilines with 4-chlorobenzenesulfonyl chloride in an aqueous medium under basic pH control. nih.gov Similarly, N-(4-chlorophenyl)-4-nitrobenzenesulfonamide was prepared by reacting 4-nitrobenzenesulfonylchloride with 4-chloroaniline. mdpi.com The resulting sulfonamides are typically solids that can be purified by recrystallization from solvents like ethanol. nih.govmdpi.com

The introduction of diverse aryl and heteroaryl moieties onto the benzenesulfonamide scaffold is a key strategy for creating new derivatives with unique properties. The electronic nature and steric profile of these substituents can significantly influence the compound's interaction with biological targets.

Aryl Substituents: Research has been conducted on the effects of various aryl group substitutions. For example, the synthesis and crystal structure of 4-chloro-N-(3-chlorophenyl)benzenesulfonamide have been reported, providing insight into the conformational changes induced by altering the substitution pattern on the N-phenyl ring. researchgate.net More complex derivatives, such as N-(2-Benzoyl-4-chlorophenyl)-4-chloro-benzenesulfonamide, have also been synthesized, incorporating a benzophenone (B1666685) moiety which can participate in additional molecular interactions. nih.gov

Heteroaryl Substituents: Heterocyclic rings are prevalent in pharmacologically active compounds, and their incorporation into the N-(4-Chlorophenyl)benzenesulfonamide structure has yielded numerous derivatives.

Thiazole (B1198619): The synthesis of N-(4-(4-chloro-phenyl)-thiazol-2-yl)-4-nitro-benzenesulfonamide demonstrates the integration of a thiazole ring. researchgate.net

Pyrazole (B372694) and Pyrano[2,3-c]pyrazole: A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles has been synthesized, combining the pyran and pyrazole heterocyclic systems. chemijournal.com Additionally, 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives have been prepared by reacting a functionalized amine with an appropriate arylsulfonyl chloride. nih.gov

Imidazole and Benzimidazole: Novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives have been synthesized where the heteroaryl component includes 1-methyl-1H-imidazole and 1H-benzo[d]imidazole. nih.gov

Fused Heterocycles: Derivatives have been developed that attach complex fused heterocyclic systems, such as 4H-furo[3,2-b]pyrrole-5-carboxamide and 4H-thieno[3,2-b]pyrrole-5-carboxamide, to a benzenesulfonamide core. doi.org

Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly alter the electronic profile of the molecule. Its introduction is typically straightforward, as seen in the synthesis of N-(4-chlorophenyl)-4-nitrobenzenesulfonamide from 4-nitrobenzenesulfonylchloride and 4-chloroaniline. mdpi.com More complex structures, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, have also been developed from nitro-containing starting materials. asm.org

Carbamoyl (B1232498) Group: The carbamoyl moiety (-CONH2) can act as both a hydrogen bond donor and acceptor. The structures of 2-[N-(4-chlorophenyl)carbamoyl]benzenesulfonamide have been stabilized through extensive intra- and intermolecular hydrogen bonds involving the carbamoyl and sulfonamide groups. nih.gov

Pyrazolyl Group: The pyrazolyl moiety has been incorporated to create potent bioactive molecules. A notable example is the synthesis of 4-(4-Bromo-5-chloro-3-methyl-1H-pyrazol-1-yl)-N-(4-chlorophenyl)benzenesulfonamide, which was achieved by reacting the corresponding functionalized amine with an arylsulfonyl chloride in the presence of triethylamine. nih.gov Another synthetic route involves reacting a hydrazide derivative with a diketone, such as the synthesis of 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide from a hydrazide and 2,4-pentanedione. nih.gov

Electronic and Steric Effects of Substituents on Molecular Conformation

The core C-SO2-NH-C linkage is a key determinant of the molecular shape. X-ray crystallography studies have revealed that the molecule is often twisted at the sulfur and nitrogen atoms.

In N-(4-chlorophenyl)-4-nitrobenzenesulfonamide, the molecule is twisted at the S—N bond, with a C1-S-N-C7 torsion angle of 63.74°. The dihedral angle between the sulfonyl and anilino rings is 31.40°. mdpi.com

In 4-chloro-N-(3-chlorophenyl)benzenesulfonamide, the C—SO2—NH—C torsion angle is -58.4°, and the dihedral angle between the two aromatic rings is a much larger 77.1°. researchgate.net

This deviation from planarity is a common feature in benzenesulfonamide derivatives and is crucial for determining crystal packing and receptor binding. nih.gov The conformation of the N-C bond within the —SO2—NH—C segment frequently exhibits gauche torsions relative to the S=O bonds. mdpi.com

| Compound | C—SO2—NH—C Torsion Angle (°) | Dihedral Angle Between Rings (°) | Reference |

| N-(4-chlorophenyl)-4-nitrobenzenesulfonamide | 63.74 | 31.40 | mdpi.com |

| 4-chloro-N-(3-chlorophenyl)benzenesulfonamide | -58.4 | 77.1 | researchgate.net |

Computational Studies of Structure-Property Relationships for Derivatives

Computational chemistry provides powerful tools to predict and rationalize the properties of N-(4-Chlorophenyl)benzenesulfonamide derivatives. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to understand how structural modifications translate into specific biological activities. researchgate.net For instance, molecular modeling has been used to compare the highest occupied molecular orbital (HOMO) distribution and structural orientation of different derivatives to explain their varying biological efficacy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov The fundamental goal of a QSAR study is to develop a model that can predict the activity of novel compounds before they are synthesized, thereby guiding the design of more potent and selective molecules. nih.gov

The process of generating a QSAR model for benzenesulfonamide derivatives typically involves several steps:

Data Set Selection: A series of compounds with known biological activities (e.g., IC50 values) is compiled. This set is usually divided into a training set, for building the model, and a test set, for validating its predictive power. nih.gov

Descriptor Calculation: For each molecule, a variety of physicochemical properties, known as molecular descriptors, are calculated. These can include parameters related to lipophilicity (e.g., logP), electronics (e.g., partial charges, electrostatic potential), and sterics (e.g., molar refractivity, molecular volume). mdpi.com

Model Generation: Statistical methods, such as multiple linear regression or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). chemijournal.com

Model Validation: The model's robustness and predictive ability are rigorously tested. Internal validation is often performed using cross-validation techniques (e.g., leave-one-out), while external validation is done by using the model to predict the activities of the test set compounds. nih.gov

For sulfonamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven particularly useful. asm.org These methods align the set of molecules and calculate steric and electrostatic fields around them, providing a 3D map that shows which regions are favorable or unfavorable for activity. asm.org Successful QSAR models have been developed for various sulfonamide series, highlighting the importance of features like electrostatic potential and lipophilicity for their biological function. mdpi.com

Orthogonal Projections to Latent Structures (OPLS) is an advanced chemometric method used for preprocessing and analyzing multivariate data. In the context of structure-property relationships, experimental data from techniques like spectroscopy or calculated molecular descriptors can be complex, containing a large number of variables. OPLS is a powerful tool for handling such data by separating the variation within the descriptor data (X-variables) into two parts: a predictive part that is correlated to the property of interest (Y-variable, e.g., biological activity), and an orthogonal part that is uncorrelated. nih.gov

By removing the non-correlated, or orthogonal, variation, OPLS simplifies the subsequent modeling process (e.g., with PLS regression) and enhances the interpretability of the results. This allows researchers to focus on the structural features that are truly responsible for the observed property. OPLS-DA (Discriminant Analysis) is a variant used for classification problems, where it can effectively distinguish between different groups of compounds (e.g., active vs. inactive) based on their descriptor data. doi.org The application of OPLS can lead to more robust and easier-to-interpret models, making it a valuable component of the computational toolkit for studying structure-property relationships in benzenesulfonamide derivatives.

Advanced Academic Research Applications of N 4 Chlorophenyl Benzenesulfonamide

Building Blocks and Intermediates in Complex Organic Synthesis

The N-(4-Chlorophenyl)benzenesulfonamide framework serves as a foundational building block in the synthesis of more complex molecules with tailored biological activities. Organic chemists utilize this compound as a starting material or a key intermediate due to the reactivity of its sulfonamide group and the specific electronic properties conferred by the 4-chlorophenyl and phenyl rings.

Researchers leverage the N-(4-Chlorophenyl)benzenesulfonamide scaffold to create extensive libraries of derivatives for structure-activity relationship (SAR) studies. For example, derivatives can be synthesized by modifying the phenyl rings with various substituents to modulate properties like lipophilicity, electronic character, and steric profile. This systematic modification allows for the fine-tuning of a compound's interaction with a biological target. Thienopyrimidinylamino-N-phenylbenzamide and its N-(4-chlorophenyl)-substituted derivatives, for instance, have shown significant inhibitory potencies against various bacteria. nih.gov The core structure is also amenable to advanced synthetic strategies, including "click chemistry," to attach diverse chemical appendages, leading to novel compounds with potentially enhanced or entirely new biological functions. nih.gov This modular approach is highly efficient for generating a wide array of chemical entities for high-throughput screening and pharmacological evaluation.

Ligand Design in Coordination Chemistry

In coordination chemistry, ligands are crucial components that bind to a central metal atom, forming a coordination complex. The design of these ligands dictates the resulting complex's geometry, stability, and reactivity. The N-(4-Chlorophenyl)benzenesulfonamide molecule possesses potential as a ligand due to the presence of electron-donating nitrogen and oxygen atoms within the sulfonamide functional group (-SO₂NH-).

These heteroatoms have lone pairs of electrons that can coordinate with various metal ions. The geometry and electronic properties of the sulfonamide group can influence the coordination sphere of the metal center, thereby affecting the catalytic activity or physical properties of the complex. While N-heterocyclic carbenes (NHCs) and cyanoborate anions are more commonly cited examples of ligands, the principles of ligand design apply universally. uni-wuerzburg.de The tunability of the N-(4-Chlorophenyl)benzenesulfonamide structure, through substitution on its aromatic rings, allows for the modification of its electronic and steric properties. This adaptability is a key principle in ligand design, enabling the synthesis of metal complexes with desired characteristics for applications in catalysis, materials science, or medicinal inorganic chemistry.

Computational Design and In Silico Screening of Novel Compounds

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. N-(4-Chlorophenyl)benzenesulfonamide and its analogs are frequently used as scaffolds in computational design and in silico screening campaigns to identify novel bioactive compounds. nih.govmdpi.com